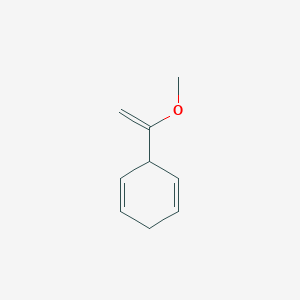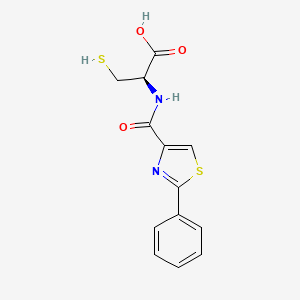
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine is a compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine typically involves the reaction of 2-Phenyl-1,3-thiazole-4-carbonyl chloride with L-cysteine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The phenyl group in the thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The cysteine moiety may enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved would require further experimental studies to elucidate.
相似化合物的比较
Similar Compounds
- 2-Phenyl-1,3-thiazole-4-carbonyl chloride
- 2-Phenyl-1,3-thiazole-4-carboxylic acid
- N-(2-Phenyl-1,3-thiazole-4-carbonyl)-glycine
Uniqueness
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine is unique due to the presence of the cysteine moiety, which can impart distinct biological and chemical properties. The combination of the thiazole ring and cysteine may enhance its potential as a therapeutic agent or a versatile building block in synthetic chemistry.
属性
CAS 编号 |
827022-63-9 |
|---|---|
分子式 |
C13H12N2O3S2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
(2R)-2-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H12N2O3S2/c16-11(14-9(6-19)13(17)18)10-7-20-12(15-10)8-4-2-1-3-5-8/h1-5,7,9,19H,6H2,(H,14,16)(H,17,18)/t9-/m0/s1 |
InChI 键 |
JJNOPOFUWGAJCK-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N[C@@H](CS)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC(CS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


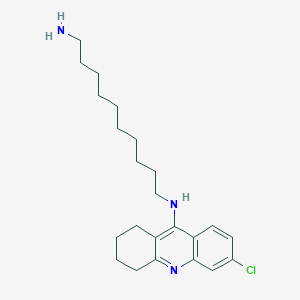
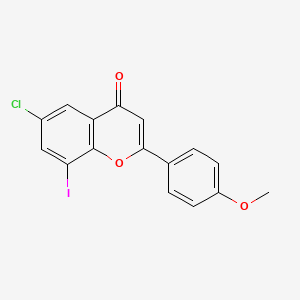
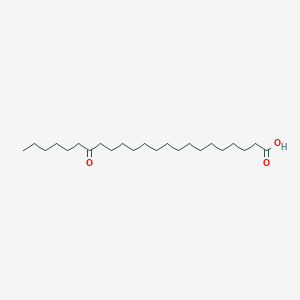
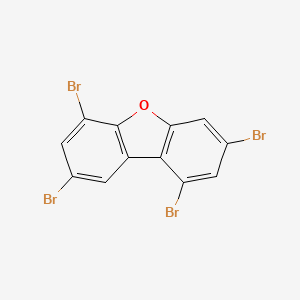

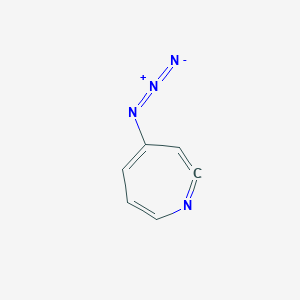
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
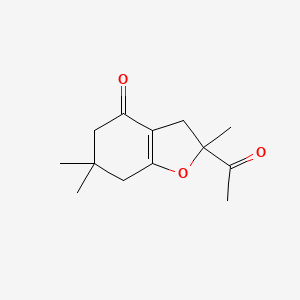
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
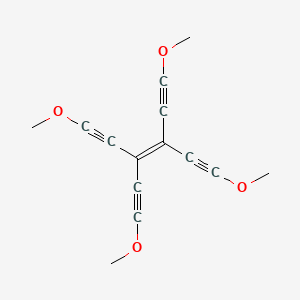
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)

